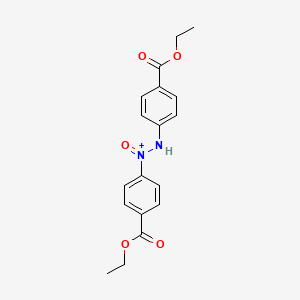
(4-Ethoxycarbonylanilino)-(4-ethoxycarbonylphenyl)-oxoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl is a complex organic compound with a unique structure that includes ethoxycarbonyl groups and a diazenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl typically involves the reaction of 4-ethoxycarbonylphenylboronic acid with appropriate diazonium salts under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: The ethoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethoxycarbonyl groups.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl involves its interaction with molecular targets through its diazenyl and ethoxycarbonyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) 4,4′-[(6-{[4-(ethoxycarbonyl)phenyl]amino}-1,3,5-triazine-2,4-diyl)bis(azanediyl)]dibenzoate: A compound with similar ethoxycarbonyl groups but different core structure.
1,1’-bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride: Another compound with ethoxycarbonyl groups but different functional groups and applications.
Uniqueness
1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its diazenyl group, in particular, provides unique chemical properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C18H19N2O5+ |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(4-ethoxycarbonylanilino)-(4-ethoxycarbonylphenyl)-oxoazanium |
InChI |
InChI=1S/C18H18N2O5/c1-3-24-17(21)13-5-9-15(10-6-13)19-20(23)16-11-7-14(8-12-16)18(22)25-4-2/h5-12H,3-4H2,1-2H3/p+1 |
Clave InChI |
LOOVRYZFUGHEMF-UHFFFAOYSA-O |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N[N+](=O)C2=CC=C(C=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


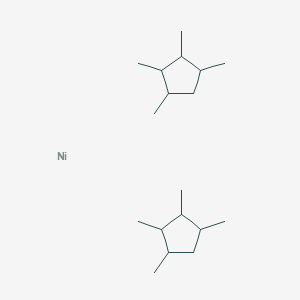

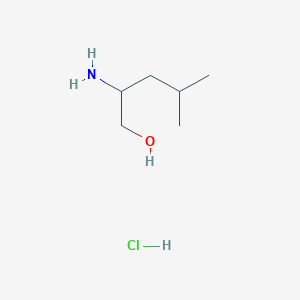
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12505677.png)


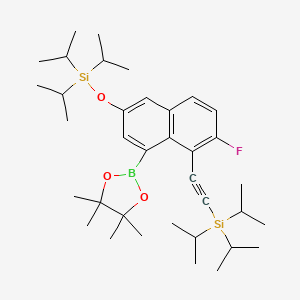
![4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12505687.png)
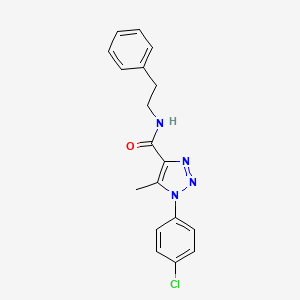
![N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12505702.png)
![N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B12505708.png)

![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid](/img/structure/B12505730.png)
